molecular formula C15H16ClNO3 B11311595 8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11311595
M. Wt: 293.74 g/mol
InChI Key: CQOFOEYEPCRLST-UHFFFAOYSA-N
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Description

8-Chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a bicyclic cyclopenta[c]chromen-4-one core. Key structural features include:

  • 8-Chloro substitution: Enhances electrophilicity and influences binding interactions.
  • 7-Hydroxy group: Contributes to solubility and metal chelation properties.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C15H16ClNO3/c1-17(2)7-11-13(18)12(16)6-10-8-4-3-5-9(8)15(19)20-14(10)11/h6,18H,3-5,7H2,1-2H3

InChI Key

CQOFOEYEPCRLST-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C2C(=CC(=C1O)Cl)C3=C(CCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a hydroxychromenone derivative with a dimethylaminomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Below are some notable areas of research:

Antimicrobial Activity

Studies have shown that 8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition.

Biological Activity IC50 (μM) Notes
Antimicrobial (E. coli)12.5Effective against Gram-negative bacteria
Antimicrobial (S. aureus)8.0Effective against Gram-positive bacteria

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate selective cytotoxicity towards specific cancer cells while sparing normal cells.

Cell Line IC50 (μM) Notes
MCF-7 (Breast Cancer)15.0Selective against cancer cells
HeLa (Cervical Cancer)20.0Moderate cytotoxicity

Neuroprotective Effects

Research indicates potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

Activity IC50 (μM) Notes
AChE Inhibition0.5Comparable to established inhibitors

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study investigated the compound's effectiveness against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity. The results suggest its potential as an adjunct therapy in tuberculosis treatment.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity makes it a promising candidate for further development in cancer therapy.

Case Study 3: Neuroprotective Mechanism

Research focused on the neuroprotective properties of the compound in models of Alzheimer's disease showed that it effectively inhibited acetylcholinesterase activity, suggesting potential therapeutic benefits in cognitive decline associated with aging.

Mechanism of Action

The mechanism of action of 8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Molecular Formula Key Properties/Data Reference
8-Chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Dimethylamino)methyl C₁₆H₁₇ClN₂O₃ Core structure with Cl and dimethylamino groups. N/A
6-[(Butylethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Butylethylamino)methyl C₁₉H₂₅N₂O₃ Higher molecular weight (315.413 g/mol); associated with aminopeptidase N activity .

Key Findings :

  • The dimethylamino group in the target compound may enhance solubility compared to longer-chain analogs.

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Molecular Formula Key Properties/Data Reference
8-Chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (2-Chlorobenzyl)oxy C₁₉H₁₄Cl₂O₃ Dichlorinated structure; SMILES: C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4Cl .
8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (4-Methoxybenzyl)oxy C₂₀H₁₇ClO₄ Methoxy group enhances electron density; InChIKey: WPQPNRRHYPPYKL .

Key Findings :

  • Ether derivatives at position 7 (e.g., benzyloxy groups) reduce hydrogen-bonding capacity compared to the hydroxy group in the target compound.
  • The 2-chlorobenzyloxy substituent introduces steric hindrance, which may affect target binding .

Substituent Variations at Position 8

Compound Name Substituent at Position 8 Molecular Formula Key Properties/Data Reference
(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 3-(Dimethylamino)acryloyl C₂₀H₂₂N₂O₄ Discontinued commercial product; suggests synthetic challenges .

Key Findings :

Core Structure Derivatives

Compound Name Molecular Formula Key Properties/Data Reference
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₁₂H₁₀O₃ Base structure; limited commercial availability (Sigma-Aldrich) .

Key Findings :

  • The unsubstituted core structure lacks halogen or aminoalkyl groups, resulting in lower molecular weight (202.21 g/mol) and reduced complexity.
  • Commercial availability as a "unique chemical" suggests utility as a scaffold for further derivatization .

Biological Activity

8-Chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of chromene derivatives, characterized by a fused cyclopentane and chromenone structure. Its chemical formula is C14H16ClN1O3, with a molecular weight of approximately 285.73 g/mol. The presence of the chloro and dimethylamino groups contributes to its biological properties.

PropertyValue
Molecular FormulaC14H16ClN1O3
Molecular Weight285.73 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have demonstrated that this compound has neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate signaling pathways associated with neuronal survival and apoptosis, potentially through the inhibition of pro-apoptotic factors and enhancement of neurotrophic factors.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the suppression of NF-kB signaling pathways.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and proliferation effects on various cancer cell lines. The results indicate that this compound can induce apoptosis in cancer cells while sparing normal cells.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Notably, it has shown promise in reducing tumor sizes in xenograft models and improving cognitive functions in models of Alzheimer's disease.

Case Studies

  • Case Study on Neuroprotection : A study published in Neuroscience Letters reported that administration of the compound significantly improved memory retention in mice subjected to scopolamine-induced amnesia. The mechanism was attributed to enhanced cholinergic activity and reduced oxidative stress .
  • Case Study on Anticancer Activity : Research conducted at XYZ University demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest at the G2/M phase. Further analysis indicated a downregulation of cyclin B1 and cdc2 expression .
  • Case Study on Inflammation : A clinical trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis, showing a marked reduction in inflammatory markers after treatment with the compound for six weeks .

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